molecular formula C6H6BrNO3 B1182232 Benzo[b]pyrido[1,2,3-mn]phenoxazin-4-ium CAS No. 196-07-6

Benzo[b]pyrido[1,2,3-mn]phenoxazin-4-ium

Cat. No.: B1182232
CAS No.: 196-07-6
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Description

Benzo[b]pyrido[1,2,3-mn]phenoxazin-4-ium is a complex organic compound known for its unique structural properties and diverse applications in various scientific fields This compound is part of the phenoxazine family, which is characterized by a tricyclic structure containing nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[b]pyrido[1,2,3-mn]phenoxazin-4-ium typically involves multi-step organic reactions. One common method includes the condensation of 2-hydroxy-1,4-naphthoquinone with 1,2-diaminobenzenes under solvent-free conditions at elevated temperatures. This initial reaction forms an intermediate compound, which is then further reacted with aldehydes and malononitrile in the presence of a catalyst such as nano-CuO at 75°C .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient production while minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions

Benzo[b]pyrido[1,2,3-mn]phenoxazin-4-ium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.

Major Products

Scientific Research Applications

Benzo[b]pyrido[1,2,3-mn]phenoxazin-4-ium has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzo[b]pyrido[1,2,3-mn]phenoxazin-4-ium involves its interaction with molecular targets such as DNA and proteins. In cancer cells, it modulates multidrug resistance by inhibiting efflux pumps, thereby increasing the intracellular concentration of chemotherapeutic agents . The compound’s fluorescent properties also enable it to act as a probe, binding to specific biomolecules and emitting light upon excitation.

Comparison with Similar Compounds

Benzo[b]pyrido[1,2,3-mn]phenoxazin-4-ium can be compared with other phenoxazine derivatives and related compounds:

    Phenoxazine: Shares a similar tricyclic structure but lacks the additional nitrogen atom present in this compound.

    Phenazine: Another tricyclic compound with nitrogen atoms, but with different electronic properties and applications.

    Acridine: Contains a similar tricyclic structure with nitrogen atoms, used in dye and pharmaceutical industries.

The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.

Biological Activity

Benzo[b]pyrido[1,2,3-mn]phenoxazin-4-ium is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological activity, and pharmacological applications based on diverse research findings.

Chemical Structure and Synthesis

This compound belongs to a class of compounds known for their diverse biological properties. The synthesis of this compound typically involves multi-step reactions that may include cyclization and functionalization of precursor compounds. For example, recent studies have employed various synthetic strategies to create derivatives of related compounds, showcasing the versatility of the benzo[b]pyrido framework in medicinal chemistry .

Cytotoxicity

The cytotoxic effects of benzo[b]pyrido derivatives have been extensively studied. In vitro evaluations against human tumor cell lines, such as MCF-7 (breast adenocarcinoma) and HCT-116 (colorectal carcinoma), have demonstrated significant cytotoxicity. For instance, one study reported that certain derivatives exhibited IC50 values as low as 16.19 μM against HCT-116 cells, indicating strong anti-cancer potential .

CompoundCell LineIC50 (μM)
Compound 9HCT-11616.19 ± 1.35
Compound 9MCF-717.16 ± 1.54
Compound 6HCT-116<60
Compound 7MCF-7<60

This table summarizes the cytotoxic activity of selected compounds derived from the benzo[b]pyrido framework.

The mechanisms underlying the cytotoxic effects of benzo[b]pyrido derivatives are believed to involve the induction of apoptosis and disruption of cellular signaling pathways associated with tumor growth. The presence of specific functional groups, such as amino oxazoles and pyrazoles, has been linked to enhanced anti-tumor activity .

Other Biological Activities

In addition to cytotoxicity, benzo[b]pyrido derivatives have shown promise in various other biological assays:

  • Antimicrobial Activity : Some studies suggest that these compounds possess antimicrobial properties effective against a range of bacterial strains.
  • Kinase Inhibition : Research has identified certain derivatives as inhibitors of Pim-1 kinase, a serine/threonine kinase implicated in several cancers. For example, a macrocyclic derivative demonstrated an IC50 value of 35 nM against Pim-1 kinase .

Case Studies

Several case studies highlight the pharmacological potential of benzo[b]pyrido derivatives:

  • Study on Cytotoxicity : A study synthesized a series of benzo[b]pyrido compounds and evaluated their cytotoxicity in vitro against various cancer cell lines. The findings indicated that modifications to the chemical structure significantly impacted biological activity.
  • Pim-1 Kinase Inhibition : Another research effort focused on developing macrocyclic variants of benzo[b]pyrido compounds as Pim-1 kinase inhibitors. The study provided insights into structure-activity relationships that could guide future drug design efforts .

Properties

IUPAC Name

2-oxa-9-azoniapentacyclo[11.7.1.03,8.09,21.014,19]henicosa-1(20),3,5,7,9,11,13(21),14,16,18-decaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12NO/c1-2-7-14-13(6-1)12-18-19-15(14)8-5-11-20(19)16-9-3-4-10-17(16)21-18/h1-12H/q+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICUPNZCCHURFBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C3=C4C(=CC2=C1)OC5=CC=CC=C5[N+]4=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12NO+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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